3-amino-3-(2-fluorophenyl)propanoic Acid
Overview
Description
3-amino-3-(2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H10FNO2. It is also known by its IUPAC name, 3-(2-fluorophenyl)-beta-alanine. This compound is a derivative of beta-alanine, where the hydrogen atom on the beta carbon is replaced by a 2-fluorophenyl group. It is a solid at room temperature and has a melting point of 222-224°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-fluoro-β-phenylethylamine, which is subsequently converted to the target compound through a series of steps involving protection and deprotection of functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-amino-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of amino acid metabolism.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-3-(2-fluorophenyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, particularly those involved in amino acid metabolism. The fluorine atom on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(4-fluorophenyl)propanoic acid
- 3-amino-3-(2-chlorophenyl)propanoic acid
- 3-amino-3-(2-bromophenyl)propanoic acid
Uniqueness
3-amino-3-(2-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom on the ortho position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
3-amino-3-(2-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLTSJQAQBNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-49-8 | |
Record name | 3-amino-3-(2-fluorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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